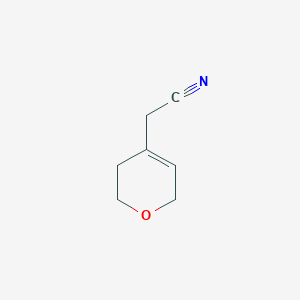

2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXINIPKCIDAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,6 Dihydro 2h Pyran 4 Yl Acetonitrile and Structural Analogs

Strategic Approaches to the Dihydropyran Core in Acetonitrile (B52724) Derivatives

The construction of the 3,6-dihydro-2H-pyran ring system functionalized with an acetonitrile group often relies on domino or multicomponent reactions that efficiently build molecular complexity in a single step. A primary strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound containing a nitrile group (such as malononitrile), and a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net The key is the sequential formation of carbon-carbon and carbon-oxygen bonds to assemble the heterocyclic ring.

One of the most powerful and widely adopted approaches is the one-pot, three-component condensation reaction. researchgate.netrsc.org This method typically begins with the formation of an α,β-unsaturated nitrile, which then serves as a reactive intermediate for subsequent cyclization. The choice of reactants and catalysts allows for the synthesis of a diverse library of densely functionalized 4H-pyrans, which are structural isomers and common precursors or analogs of the target dihydropyran structure. researchgate.netnih.gov Alternative methods like the hetero-Diels-Alder (HDA) reaction also provide a common and effective route to dihydropyran compounds. acs.orgresearchgate.net

Multi-Component Reactions for Pyran Derivative Construction

Multi-component reactions (MCRs) have become a cornerstone for the synthesis of pyran derivatives due to their high efficiency, convergence, and adherence to the principles of green chemistry. nih.govresearchgate.net These reactions involve combining three or more starting materials in a single pot to form a final product that incorporates substantial portions of all reactants. scielo.org.mx For pyran synthesis, a typical MCR brings together an aldehyde, malononitrile, and a C-H activated acidic compound like a 1,3-dicarbonyl (e.g., dimedone, ethyl acetoacetate). nih.govresearchgate.net This strategy has been successfully applied to generate a wide array of 2-amino-3-cyano-4H-pyran derivatives, which are close structural analogs of 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile. rsc.orgresearchgate.net

The reaction mechanism generally proceeds through a well-orchestrated cascade of classic organic reactions. nih.gov The sequence is often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the stable pyran ring. nih.gov The versatility of MCRs allows for the use of various substrates, including a wide range of aromatic and aliphatic aldehydes, to produce structurally diverse pyran libraries. researchgate.net

The Knoevenagel condensation is a critical initial step in the multicomponent synthesis of many dihydropyran derivatives. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound, such as malononitrile, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to form an α,β-unsaturated dinitrile (an alkylidenemalononitrile). wikipedia.org This process is typically catalyzed by a mild base. wikipedia.org

The resulting Knoevenagel adduct is a highly reactive Michael acceptor. nih.gov In the subsequent step of the cascade, a nucleophile, often the enolate of a 1,3-dicarbonyl compound, attacks the β-position of the unsaturated nitrile. nih.gov This Michael addition is followed by a rapid intramolecular cyclization, where an oxygen atom from the dicarbonyl component attacks the nitrile group, leading to the formation of the dihydropyran ring. rsc.org A final tautomerization step yields the thermodynamically stable 2-amino-4H-pyran product. The entire sequence showcases a highly efficient domino reaction where the initial condensation product directly participates in the subsequent ring-forming steps. nih.gov

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that plays a pivotal role in the synthesis of dihydropyrans. rsc.orgchim.it In the context of MCRs for pyran synthesis, the Michael addition typically occurs after the initial Knoevenagel condensation. The Knoevenagel product, an electron-deficient alkene, serves as the Michael acceptor. nih.gov A soft nucleophile, the Michael donor (e.g., the enolate of dimedone or ethyl acetoacetate), adds to this acceptor. nih.gov

This conjugate addition creates an intermediate that contains all the necessary atoms and functionalities for the subsequent intramolecular cyclization to form the pyran ring. nih.govacs.org Some synthetic strategies are specifically designed as cascade Michael/hemiacetalization reactions to produce chiral dihydropyrans with high enantioselectivity using organocatalysts. acs.org Furthermore, Mukaiyama-Michael cascade reactions have been developed where a homoallylic enol ether reacts with an α,β-unsaturated ketone or ester, leading to the formation of tetrahydropyran (B127337) rings. acs.orgnih.gov The strategic use of the Michael addition allows for the controlled and often stereoselective construction of the core dihydropyran structure. rsc.org

Green Chemistry Principles in Pyran Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for pyran derivatives. researchgate.netrsc.orgresearchgate.net The focus is on creating methodologies that are environmentally friendly, efficient, and economically viable. This includes the use of non-toxic solvents (preferably water), the elimination of hazardous reagents, reduction of reaction times, and the development of reusable catalysts. nih.govrsc.org MCRs are inherently green as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net

A significant advancement in green pyran synthesis is the development of catalyst-free and solvent-free reaction systems. rsc.org These methods often utilize alternative energy sources like microwave irradiation or ultrasonication to promote the reaction, which can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.net

Solvent-free reactions, conducted by grinding the neat reactants together at room temperature (mechanochemistry), represent another eco-friendly approach. nih.govresearchgate.netorientjchem.org This technique minimizes the use of volatile organic solvents, which are often toxic and difficult to dispose of. Several protocols have successfully synthesized 1,4-dihydropyridine (B1200194) and pyran derivatives under these conditions, sometimes without any catalyst, by simply heating the mixture of reactants. researchgate.netdeepdyve.com These solvent- and catalyst-free approaches offer substantial advantages in terms of operational simplicity, cost-effectiveness, and environmental impact. rsc.orgeurjchem.com

| Method | Catalyst | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Often Catalyst-Free | Solvent-Free or Ethanol/Water | Microwave Heating | Rapid reaction times, high yields, cleaner reactions | researchgate.netresearchgate.net |

| Ultrasonication | Various | Aqueous media | Ultrasonic Waves | Enhanced reaction rates, mild conditions | nih.govresearchgate.net |

| Mechanochemistry | DABCO or MOFs | Solvent-Free | Grinding/Ball Milling | No organic solvents, simple procedure, high yields | nih.govorientjchem.org |

| Thermal Heating | None | Solvent-Free | Heating neat reactants | Simplicity, avoids catalyst and solvent costs | researchgate.net |

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for this purpose. lidsen.comprinceton.edu MOFs are porous crystalline materials with a high surface area and tunable catalytic sites. researchgate.netnih.gov For instance, an amine-functionalized MOF, Cu2(NH2-BDC)2(DABCO), has been used to catalyze the mechanochemical MCR of aldehydes, malononitrile, and 1,3-dicarbonyl compounds to produce 4H-pyrans in excellent yields under solvent-free conditions. nih.gov Similarly, novel Tantalum-based MOFs have demonstrated high efficiency and recyclability in synthesizing 1,4-dihydropyran derivatives. nih.gov Other solid catalysts, such as zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), have also been employed as recyclable, heterogeneous Lewis acids for the solvent-free synthesis of dihydropyrans. ajchem-a.com These advanced materials bridge the gap between the high activity of homogeneous catalysts and the practical advantages of heterogeneous systems. princeton.educhemistryviews.org

| Catalyst | Reactants | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Cu2(NH2-BDC)2(DABCO) (MOF) | 4-chlorobenzaldehyde, malononitrile, dimedone | Solvent-free, ball milling, RT | 98% | Reusable | nih.gov |

| Ta-MOF | Aromatic aldehydes, malononitrile, methyl acetoacetate | Reflux | Up to 95% | Up to 5 cycles | nih.gov |

| ZrCl4@Arabic Gum | 4-nitrobenzaldehyde, ethyl acetoacetate, malononitrile | Solvent-free, 50 °C | 96% | Reusable | ajchem-a.com |

| Fe3O4@-D-NH-(CH2)4-SO3H | Aldehyde, malononitrile, dimedone | Ethanol | Up to 92% | Up to 5 cycles | nih.gov |

Transformations from Key Dihydropyran Precursors

Advanced synthetic strategies for preparing this compound and its analogs often rely on the functionalization of versatile dihydropyran intermediates. These precursors provide a robust scaffold that can be elaborated through various chemical transformations, including powerful cross-coupling reactions and strategic installation of key functional groups.

Utilization of 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol (B44631) Esters in Cross-Coupling Reactions

A cornerstone in the synthesis of 4-substituted dihydropyran analogs is the use of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. This compound serves as a highly effective and versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. atomfair.comsemanticscholar.org The stability and handling ease of the pinacol boronate group make it a preferred reagent in complex organic synthesis. atomfair.com

The synthesis of this key boronic ester intermediate has been efficiently developed. One effective one-pot process starts from the readily available 4-tetrahydropyranone. semanticscholar.org The ketone is first converted to its corresponding hydrazone, which is then treated with copper(II) bromide and triethylamine (B128534) to yield 4-bromo-3,6-dihydro-2H-pyran. This vinyl bromide is subsequently subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron, affording the desired 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester in good yield. semanticscholar.org

Once obtained, the boronic acid pinacol ester can be coupled with a wide array of organic halides or triflates to introduce diverse substituents at the 4-position of the dihydropyran ring. This methodology is particularly valuable for creating libraries of compounds for biological screening. For instance, the coupling of this boronic ester with aryl or heteroaryl halides provides access to a range of 4-aryl and 4-heteroaryl-3,6-dihydro-2H-pyrans, which are structural analogs of the target acetonitrile compound. semanticscholar.org

An example of such a transformation involves the reaction between a vinyl triflate and an arylboronic acid pinacolate ester, demonstrating the general utility of this reaction type for creating C(sp²)-C(sp²) bonds involving a dihydropyran ring. acs.orgnih.gov The conditions for these Suzuki-Miyaura reactions are typically mild and tolerant of various functional groups.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Ref |

| Vinyl Triflate | PdCl₂(PPh₃)₂ | NaHCO₃ (aq) | THF | 4-(2-Azidophenyl)-3,6-dihydro-2H-pyran | acs.orgnih.gov |

| Aryl Bromide | PdCl₂(dppf) | KOAc | Dioxane | 4-Aryl-3,6-dihydro-2H-pyran | semanticscholar.org |

Acetonitrile Moiety Installation and Functionalization Strategies

The direct synthesis of this compound involves the crucial step of installing the acetonitrile (-CH₂CN) group onto the dihydropyran scaffold. While the direct coupling of a -CH₂CN group can be challenging, several established synthetic strategies can be employed, typically starting from a precursor bearing a suitable leaving group at the 4-position, such as a halide or triflate.

One of the most direct methods for introducing the entire acetonitrile moiety is through cross-coupling reactions. For example, a precursor like 4-bromo-3,6-dihydro-2H-pyran can undergo a palladium- or nickel-catalyzed cross-coupling reaction with a suitable cyano-containing reagent. Alternatively, a two-step approach can be envisioned. First, a vinyl halide (e.g., 4-bromo-3,6-dihydro-2H-pyran) can be converted to the corresponding allylic alcohol via a Heck reaction or other organometallic addition, which is then converted to a halide or sulfonate. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would yield the target compound.

Another plausible strategy involves the initial installation of a hydroxymethyl group, which can then be converted to the nitrile. For instance, (3,6-dihydro-2H-pyran-4-yl)methanol could be synthesized and subsequently transformed into a good leaving group (e.g., a tosylate or mesylate). Treatment with a cyanide source would then furnish this compound.

Once the acetonitrile moiety is installed, both it and the dihydropyran ring offer avenues for further functionalization to create a diverse range of structural analogs.

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,6-dihydro-2H-pyran-4-yl)acetic acid. Alternatively, it can be reduced to a primary amine, 2-(3,6-dihydro-2H-pyran-4-yl)ethanamine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Dihydropyran Ring Functionalization: The double bond within the dihydropyran ring is susceptible to various electrophilic additions. For example, epoxidation followed by ring-opening can introduce two new functional groups with controlled stereochemistry. Dihydroxylation can yield the corresponding diol, and halogenation can introduce vicinal dihalides for further manipulation.

These strategies allow for the systematic modification of the lead structure, enabling the exploration of structure-activity relationships.

| Transformation | Precursor | Reagents | Product |

| Installation | |||

| Cyanomethylation | 4-Bromo-3,6-dihydro-2H-pyran | Pd catalyst, Zn(CH₂CN)₂ | This compound |

| Substitution | (3,6-Dihydro-2H-pyran-4-yl)methyl tosylate | NaCN, DMSO | This compound |

| Functionalization | |||

| Hydrolysis | This compound | H₃O⁺ or OH⁻, Heat | (3,6-Dihydro-2H-pyran-4-yl)acetic acid |

| Reduction | This compound | 1. LiAlH₄ 2. H₂O | 2-(3,6-Dihydro-2H-pyran-4-yl)ethanamine |

| Epoxidation | This compound | m-CPBA | 2-(1,4-Dioxaspiro[2.5]octan-6-yl)acetonitrile |

Elucidation of Reactivity and Reaction Mechanisms of 2 3,6 Dihydro 2h Pyran 4 Yl Acetonitrile

Reactivity of the Dihydropyran Ring System

The 3,6-dihydro-2H-pyran ring is an unsaturated heterocyclic system containing an endocyclic ether linkage and a carbon-carbon double bond. This structure provides multiple avenues for reactivity.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond within the dihydropyran ring allows it to function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org This reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the dihydropyran ring) to form a six-membered ring. libretexts.org The reaction is thermally allowed and is a powerful tool for constructing complex cyclic systems with high stereocontrol. wikipedia.orglibretexts.org

The efficiency of the Diels-Alder reaction is governed by the electronic nature of the reactants. Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile. organic-chemistry.org In 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile, the acetonitrile (B52724) group (-CH₂CN) is moderately electron-withdrawing, which can enhance the reactivity of the dihydropyran double bond toward electron-rich dienes.

Conversely, the dihydropyran ring itself is often synthesized via a hetero-Diels-Alder reaction, where a conjugated diene reacts with a carbonyl compound (an oxo-Diels-Alder reaction) or an imine (an aza-Diels-Alder reaction) to form the heterocyclic ring. wikipedia.orgrsc.orgrsc.org This synthetic context underscores the stability and accessibility of the dihydropyran framework.

| Diene | Reaction Type | Expected Product | Key Features |

|---|---|---|---|

| 1,3-Butadiene | Normal-demand [4+2] Cycloaddition | Fused bicyclic ether system | Forms a cyclohexene (B86901) ring fused to the pyran core. |

| Cyclopentadiene | Normal-demand [4+2] Cycloaddition | Fused polycyclic system | Typically proceeds with endo selectivity due to secondary orbital interactions. wikipedia.org |

| Danishefsky's Diene | Normal-demand [4+2] Cycloaddition | Functionalized bicyclic adduct | An electron-rich diene, highly reactive toward dienophiles like the dihydropyran. |

Ring-Opening Reactions and Transformations

The dihydropyran ring, while relatively stable, can undergo ring-opening reactions under specific conditions. The ether linkage is susceptible to cleavage, particularly under acidic conditions. Protonation of the endocyclic oxygen atom makes the adjacent carbons electrophilic and vulnerable to attack by nucleophiles. For instance, in the presence of a strong acid and water, the ring can be hydrolyzed to yield an acyclic hydroxy-aldehyde or related structures.

Additionally, transition metal catalysts can induce ring-opening transformations. For example, cobalt-catalyzed reactions have been shown to promote the ring-opening of 3,6-dihydro-2H-pyran via a β-oxygen elimination pathway, leading to the formation of acyclic homoallylic alcohols. nih.gov While not a simple cleavage, these transformations highlight the potential for converting the cyclic ether into a linear, functionalized chain. Nucleophilic attack at electrophilic centers of pyran derivatives can also lead to ring-opening and subsequent rearrangements. clockss.org

Nucleophilic Addition Pathways to the Pyran Core

The double bond in the dihydropyran ring is susceptible to nucleophilic addition, particularly when activated by an adjacent electron-withdrawing group or by reaction conditions that generate an electrophilic intermediate. Under Brønsted acid catalysis, the dihydropyran ring can be protonated to form an oxonium ion intermediate. This highly electrophilic species can then be attacked by a nucleophile, leading to α-substituted tetrahydropyran (B127337) derivatives. rsc.org

Common nucleophilic addition reactions applicable to the dihydropyran double bond include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihalo-tetrahydropyran derivatives.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield a halogenated tetrahydropyran. The regioselectivity of this addition would be influenced by the directing effects of the ring oxygen.

Hydration: Acid-catalyzed addition of water across the double bond, resulting in the formation of a hydroxylated tetrahydropyran (an alcohol).

Reactivity of the Acetonitrile Functional Group

The acetonitrile group (-CH₂CN) is a versatile functional group that exhibits dual reactivity at both the nitrile carbon and the adjacent α-carbon.

Electrophilic and Nucleophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group (C≡N) is sp-hybridized and electrophilic due to the high electronegativity of the nitrogen atom. libretexts.org This electrophilicity allows it to be attacked by a wide range of nucleophiles.

Key reactions involving nucleophilic attack at the nitrile carbon include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which can sometimes be isolated, to ultimately yield a carboxylic acid. pressbooks.publibretexts.org This transformation converts the cyanomethyl group into a carboxymethyl group.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the nitrile carbon to form an imine anion salt. pressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone, providing a robust method for carbon-carbon bond formation. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgpressbooks.pub This occurs via successive nucleophilic additions of hydride ions. libretexts.org

| Reagent(s) | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| H₃O⁺, heat | Amide | Carboxylic Acid | Acid-catalyzed Hydrolysis pressbooks.pub |

| 1. R-MgX (Grignard) 2. H₃O⁺ | Imine salt | Ketone | Nucleophilic Addition pressbooks.pub |

| 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine | Reduction libretexts.org |

| 1. DIBAL-H 2. H₂O | Imine | Aldehyde | Partial Reduction pressbooks.pub |

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a weak nucleophile or a ligand for metal centers.

Carbanion Generation and Reactions at the Alpha-Carbon of the Acetonitrile Moiety

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic. The electron-withdrawing nature of the cyano group stabilizes the conjugate base, a carbanion, through both inductive effects and resonance. The pKa of the α-protons of acetonitrile is approximately 31 in DMSO.

This acidity allows for the deprotonation of the α-carbon by a strong base, such as lithium diisopropylamide (LDA), sodium hydride (NaH), or n-butyllithium (n-BuLi), to generate a highly nucleophilic carbanion. siue.edu This carbanion is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles.

Common reactions of the α-acetonitrile carbanion include:

Alkylation: Reaction with alkyl halides (R-X) in an Sₙ2 reaction to append an alkyl chain.

Aldol-type Addition: Addition to aldehydes and ketones to form β-hydroxynitriles. siue.edu

Claisen-type Condensation: Reaction with esters to produce β-ketonitriles. siue.edu

The generation of this carbanion from this compound allows for the elaboration of the side chain, providing a synthetic route to a diverse range of more complex molecules while preserving the dihydropyran core.

Specific Mechanistic Pathways and Transformations of this compound

The reactivity of this compound is governed by the interplay of its key structural features: the dihydropyran ring, the carbon-carbon double bond, and the acetonitrile functional group. These elements allow the molecule to participate in a diverse range of chemical transformations, including cascade reactions, ring transformations, and thermal, photochemical, and electrochemical processes.

Cascade and Tandem Reaction Mechanisms

Cascade reactions, also referred to as domino or tandem reactions, are highly efficient chemical processes involving at least two consecutive reactions where the subsequent reaction is triggered by the chemical functionality formed in the preceding step. wikipedia.org This approach avoids the isolation of intermediates, thereby increasing atom economy and reducing waste. wikipedia.org

While specific cascade reactions commencing with this compound are not extensively detailed, the synthesis of the dihydropyran scaffold itself can be achieved through tandem methodologies. One notable example is the tandem Prins cyclization. researchgate.net A study demonstrated that a variety of aldehydes can undergo smooth cross-coupling with 3-methylene-5-phenylpent-4-yn-1-ol, catalyzed by 10 mol% BF₃·OEt₂ at 0 °C in dichloromethane. researchgate.net This process affords corresponding 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives in good yields with excellent stereoselectivity. researchgate.net This protocol represents a powerful method for constructing the core 3,6-dihydro-2H-pyran ring system found in the title compound. researchgate.net The versatility of such cascade reactions suggests that the double bond and the active methylene (B1212753) group of the acetonitrile moiety in this compound could serve as starting points for further sequential transformations in the synthesis of more complex molecules.

Recyclization and Ring Transformation Processes

The dihydropyran ring is susceptible to various recyclization and ring transformation reactions, often initiated by nucleophilic or electrophilic attack, leading to the formation of new carbocyclic or heterocyclic systems. Pyran-2-ones, for instance, are known to be vulnerable to nucleophilic attack at the C-2, C-4, and C-6 positions, which typically results in ring-opening and subsequent rearrangement to form new structures. clockss.org

The reactivity of the dihydropyran scaffold allows it to be a valuable precursor in the synthesis of complex spiro and fused heterocyclic systems. For example, related pyran derivatives can undergo reactions to form spiro compounds such as spiro{indeno[1,2-b]pyran-4,3'-indolines}. clockss.org These products can then be subjected to further transformations, like the Dimroth rearrangement, to yield fused spiroheterocyclic systems incorporating a pyrimidine (B1678525) nucleus. clockss.org

Furthermore, multicomponent reactions provide an efficient pathway for transforming simpler molecules into complex pyran-containing structures. The synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles has been achieved by reacting quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. researchgate.net Similarly, the reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one has been harnessed to construct a variety of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives through multicomponent strategies. researchgate.net These examples underscore the potential of the this compound scaffold to be transformed into more elaborate molecular architectures.

Thermal Decomposition Profiles and Mechanisms

The thermal decomposition of the 3,6-dihydro-2H-pyran ring system has been investigated through both experimental and computational studies. The parent compound, 3,6-dihydro-2H-pyran, undergoes thermal decomposition in the gas phase between 329–374 °C to quantitatively yield formaldehyde (B43269) and buta-1,3-diene. rsc.org This transformation proceeds through a homogeneous, kinetically first-order, and likely unimolecular process, characteristic of a concerted retro-Diels-Alder reaction. rsc.org The experimental Arrhenius equation for this decomposition is: log k/s⁻¹ = 14.31 ± 0.14 – (208.1 ± 1.7) kJ mol⁻¹ / RTln10. rsc.org

Computational studies using density functional theory (DFT) have corroborated that the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its substituted derivatives proceeds via a concerted mechanism involving a six-membered cyclic transition state. usc.edu.comdpi.comresearchgate.net These studies have also elucidated the effect of substituents on the decomposition barrier. The presence of methyl groups at positions 2, 4, and 6 was found to decrease the activation free energy (ΔG≠) of the molecule, thereby facilitating the thermal decomposition. mdpi.com The key positions influencing this effect are, in order of significance, 2, 6, and 4. mdpi.com For the 4-methyl substituted analogue, the activation free energy is lowered by approximately 6 kJ·mol⁻¹ compared to the unsubstituted parent compound. mdpi.com

The acetonitrile group at the C-4 position in this compound is expected to similarly influence the electronic structure of the transition state, likely affecting the activation energy of the retro-Diels-Alder decomposition.

| Compound | Activation Free Energy (ΔG≠) at 600 K (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| 3,6-Dihydro-2H-pyran (DHP) | 196 | 216 |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | 210 |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

Data sourced from computational studies. mdpi.com

Photochemical Transformations of Dihydropyran Scaffolds

The photochemical reactivity of the dihydropyran scaffold is primarily associated with its carbon-carbon double bond. While specific photochemical studies on this compound are limited, the behavior of related heterocyclic systems provides insight into potential reaction pathways. For instance, the photochemical oxidation of N,N-diacyl-1,4-dihydropyrazines is suggested to proceed via a [2+2] cycloaddition of oxygen to the double bond. researchgate.net A similar cycloaddition could be envisioned for the dihydropyran ring, leading to the formation of oxetane (B1205548) derivatives or other oxidized products upon irradiation in the presence of oxygen or other reagents.

Other pyran derivatives, such as pyran-4-ones, exhibit different photochemical behaviors, including 6π-electrocyclization and subsequent sigmatropic shifts. researchgate.net The photochemistry of divinyl ethers and related compounds can also lead to intramolecular cyclizations, forming strained ring systems. iupac.org These precedents suggest that the dihydropyran ring in the title compound could potentially undergo ring-opening to a transient acyclic species, followed by electrocyclization to yield isomeric products. The specific pathway would be highly dependent on the reaction conditions, such as the wavelength of light used and the presence of photosensitizers.

Electrochemical Reactions and Redox Behavior

The electrochemical behavior of this compound would be determined by its electroactive functional groups: the alkene double bond, the ether linkage, and the nitrile group.

Alkene Moiety : The isolated carbon-carbon double bond is the most likely site for redox activity. It can undergo electrochemical reduction, typically a two-electron process, to yield the corresponding saturated tetrahydropyran derivative. Under oxidative conditions, the alkene could be oxidized, potentially leading to the formation of epoxides, diols, or cleavage products, depending on the electrode material, solvent, and supporting electrolyte.

Nitrile Group : The cyano group is electrochemically reducible. The reduction of nitriles at a cathode can lead to the formation of primary amines through a multi-electron process. This transformation is a well-established electrochemical reaction for various organic nitriles.

Ether Linkage : The oxygen atom of the ether is generally electrochemically inert at typical potentials. However, under strongly oxidative conditions, it could potentially undergo oxidation.

While direct experimental data for this specific molecule is not widely available, studies on complex molecules show that redox events can induce significant structural changes and alter electronic properties. researchgate.net The investigation of the redox behavior of this compound, likely using techniques such as cyclic voltammetry, would be necessary to fully characterize its electrochemical profile and explore its potential applications in electrosynthesis.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile, the spectrum is expected to show distinct signals for the protons on the dihydropyran ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The vinylic proton on the double bond would appear in the downfield region, while the aliphatic protons of the ring and the acetonitrile side chain would appear further upfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the 115-125 ppm range. The two sp² hybridized carbons of the C=C double bond within the dihydropyran ring will also show distinct signals, as will the sp³ hybridized carbons of the ring and the acetonitrile side chain.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.

COSY experiments would establish the connectivity between adjacent protons, for instance, confirming the sequence of protons within the -CH₂-CH₂-O- fragment of the dihydropyran ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton(s).

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the acetonitrile side chain to the dihydropyran ring by showing a correlation between the methylene protons of the side chain and the sp² carbons of the ring.

Expected ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | |||

|---|---|---|---|---|

| Position | Expected δ (ppm) | Multiplicity | Position | Expected δ (ppm) |

| Vinylic H | ~5.5 - 6.0 | Triplet (t) or Multiplet (m) | C=C (quaternary) | ~130 - 140 |

| -O-CH₂-C=C | ~4.0 - 4.2 | Singlet (s) or Doublet (d) | C=C (with H) | ~110 - 125 |

| -O-CH₂-CH₂- | ~3.7 - 3.9 | Triplet (t) | -C≡N | ~117 - 120 |

| -O-CH₂-CH₂- | ~2.2 - 2.5 | Multiplet (m) | -O-CH₂-C=C | ~65 - 70 |

| -CH₂-CN | ~3.1 - 3.3 | Singlet (s) | -O-CH₂-CH₂- | ~60 - 65 |

| -O-CH₂-CH₂- | ~25 - 30 | |||

| -CH₂-CN | ~20 - 25 |

Note: Predicted values are based on the analysis of functional groups and data from analogous dihydropyran structures. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the specific functional groups present in a molecule. scifiniti.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum for this compound is expected to show characteristic absorption bands. A sharp, intense peak around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The C=C double bond in the dihydropyran ring would give rise to a medium intensity peak around 1650-1680 cm⁻¹. The C-O-C ether linkage would be identified by a strong absorption in the 1050-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration in the dihydropyran ring would be expected to produce a strong signal in the Raman spectrum. The nitrile group also typically shows a distinct Raman signal.

Expected Vibrational Frequencies

| Functional Group | Bond | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitrile | C≡N Stretch | 2240 - 2260 | 2240 - 2260 | Medium (IR), Strong (Raman) |

| Alkene | C=C Stretch | 1650 - 1680 | 1650 - 1680 | Medium (IR), Strong (Raman) |

| Vinylic C-H | =C-H Stretch | 3010 - 3095 | 3010 - 3095 | Medium |

| Ether | C-O-C Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR) |

| Aliphatic C-H | -C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (High-Resolution Mass Spectrometry, GC-MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and molecular formula of a compound. longdom.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). longdom.org For this compound (C₈H₉NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It can be used to analyze the purity of the compound and to study its fragmentation pattern upon electron ionization. This fragmentation provides structural clues, as the molecule breaks apart in a predictable manner. Expected fragmentation pathways could include the loss of the nitrile group or a retro-Diels-Alder reaction of the dihydropyran ring.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Monoisotopic Mass | 135.06841 Da |

| Nominal Mass | 135 Da |

| Key Fragment (m/z) | [M-CN]⁺, [M-CH₂CN]⁺ |

| Key Fragment (m/z) | Fragments from retro-Diels-Alder reaction |

X-ray Crystallography for Absolute Structure Elucidation

For compounds that can be grown as a single, high-quality crystal, X-ray crystallography provides the most definitive structural information. This technique involves diffracting X-rays off the crystal lattice to determine the precise three-dimensional arrangement of atoms in the molecule.

Absolute confirmation of connectivity: Verifying the atomic connections established by NMR.

Precise bond lengths and angles: Providing detailed geometric parameters of the molecule.

Conformational analysis: Revealing the preferred conformation of the dihydropyran ring (e.g., half-chair or boat).

Intermolecular interactions: Showing how molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.

Emerging Spectroscopic Techniques for Dihydropyran Characterization

The field of spectroscopy is continuously evolving, offering new methods for material characterization. numberanalytics.com

Hyphenated Techniques: The coupling of multiple analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) combined with NMR spectroscopy (LC-MS-NMR), can provide comprehensive data from a single sample run, which is especially useful for analyzing complex mixtures or reaction products. rroij.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface. numberanalytics.com This technique could be applied to study the compound at very low concentrations or to investigate its interaction with specific surfaces, providing enhanced sensitivity and molecular fingerprinting. mdpi.com

Terahertz (THz) Spectroscopy: Operating between the microwave and infrared regions, THz spectroscopy probes low-frequency molecular vibrations and intermolecular interactions. rroij.com For dihydropyran derivatives, this could offer unique insights into the collective vibrational modes of the ring system and crystal lattice phonons, providing information not accessible by conventional IR or Raman spectroscopy.

Computational and Theoretical Investigations of 2 3,6 Dihydro 2h Pyran 4 Yl Acetonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy. nih.gov For molecules like 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile, DFT is employed to explore geometry, electronic properties, and reactivity.

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. researchgate.net For cyclic systems like the dihydropyran ring, this process also involves conformational analysis to identify the most stable three-dimensional shape.

The 3,6-dihydro-2H-pyran ring is not planar due to the presence of sp³-hybridized carbon atoms. Unlike the well-defined chair conformation of saturated tetrahydropyran (B127337), the double bond in the dihydropyran ring leads to conformations such as the half-chair or sofa. acs.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict the relative energies of these conformers. beilstein-journals.orgbeilstein-archives.org Studies on similar dihydropyran systems show that the half-chair conformation is often the global minimum on the potential energy surface. The optimization process yields precise bond lengths, bond angles, and dihedral angles that characterize the most stable structure. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Dihydropyran Ring System Calculated using DFT/B3LYP method. Data is illustrative for a substituted dihydropyran ring.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=C | 1.345 | C-O-C | 112.5 |

| C-C (single) | 1.510 | O-C-C | 110.8 |

| C-O | 1.430 | C=C-C | 123.4 |

| C-H | 1.090 | H-C-H | 109.5 |

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond within the pyran ring, which is the most electron-rich region. The LUMO, conversely, would likely be centered on the electron-withdrawing acetonitrile (B52724) group (-CH₂CN), specifically on the π* orbital of the C≡N triple bond.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.comreadthedocs.iolibretexts.org It is used to predict sites for electrophilic and nucleophilic attack. semanticscholar.org In the MEP map of the title compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen atom of the pyran ring and the nitrogen atom of the nitrile group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Table 2: Representative Frontier Molecular Orbital Energies Calculated using DFT/B3LYP method. Values are illustrative for a similar heterocyclic nitrile.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.govdergipark.org.tr These indices, derived from conceptual DFT, provide a quantitative measure of reactivity. nih.gov

Ionization Potential (I) : Approximated as I ≈ -E(HOMO)

Electron Affinity (A) : Approximated as A ≈ -E(LUMO)

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ = -χ is the electronic chemical potential.

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. semanticscholar.org The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment.

Table 3: Representative Global Reactivity Descriptors Calculated from the energy values in Table 2.

| Descriptor | Value |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Electronegativity (χ) | 4.025 eV |

| Chemical Hardness (η) | 2.825 eV |

| Chemical Softness (S) | 0.177 eV⁻¹ |

| Electrophilicity Index (ω) | 2.867 eV |

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. The nitrile group and the oxygen heteroatom in this compound are capable of participating in various non-covalent interactions.

The nitrogen atom of the nitrile can act as a hydrogen bond acceptor. nih.govnih.gov In a crystal lattice or within a biological receptor, it can interact with hydrogen bond donors. Furthermore, the polarized C≡N bond can engage in dipole-dipole interactions. dntb.gov.ua The dihydropyran ring itself can participate in weaker C-H···O or C-H···π interactions. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insight into the forces that govern the molecule's solid-state architecture.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.gov

A reaction mechanism can be mapped computationally by locating the transition state (TS) structure connecting reactants and products on the potential energy surface. A transition state is a first-order saddle point, and its structure can be optimized using specific DFT algorithms. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the TS to the corresponding reactant and product, confirming that the identified TS correctly connects the desired species. researchgate.net This mapping provides a detailed picture of the bond-breaking and bond-forming processes throughout the reaction. For instance, in the silyl-Prins cyclization to form dihydropyrans, DFT calculations have been used to model the reaction profile, showing a low energy barrier for the cyclization step. mdpi.com

Table 4: Representative Energetic Data for a Modeled Reaction Pathway Illustrative data for the thermal decomposition of a dihydropyran derivative.

| Parameter | Value (kcal/mol) |

| Reactant Energy (Relative) | 0.0 |

| Transition State Energy (Relative) | +45.5 |

| Product Energy (Relative) | -15.0 |

| Activation Energy (Ea) | 45.5 |

| Reaction Energy (ΔErxn) | -15.0 |

Kinetic and Thermodynamic Parameter Calculations (e.g., Activation Energies, Reaction Enthalpies)

Computational studies on the thermal decomposition of analogous molecules such as 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran offer a basis for estimating the kinetic and thermodynamic parameters of this compound. These studies, often employing density functional theory (DFT) at levels like PBE0/6-311+G(d,p), have calculated activation energies (Ea) and Gibbs free energies of activation (ΔG≠) for retro-Diels-Alder reactions. mdpi.comresearchgate.net

For instance, the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) was computationally found to have an activation energy of approximately 196 kJ·mol⁻¹. mdpi.com The introduction of methyl substituents was observed to decrease the activation free energy, suggesting that the electronic nature and position of substituents on the dihydropyran ring play a crucial role in the reaction kinetics. mdpi.comresearchgate.net It can be postulated that the electron-withdrawing nature of the acetonitrile group at the 4-position of this compound would influence the activation energy of its decomposition or participation in other reactions.

The following table summarizes computational data for the thermal decomposition of related dihydropyran compounds, which can serve as a reference for predicting the behavior of this compound.

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | Not specified in source |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not specified in source |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | Not specified in source |

| 2-methyl-3,6-dihydro-2H-pyran | 202 | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 204 | 184 |

Data sourced from computational studies on the thermal decomposition of dihydropyran derivatives. mdpi.com

Charge Transfer Analysis in Reaction Intermediates

Charge transfer phenomena are critical in understanding the mechanisms of reactions involving dihydropyran derivatives. Natural Bond Orbital (NBO) analysis is a common computational tool used to investigate charge distribution and charge transfer in reaction intermediates and transition states. In the context of the thermal decomposition of 3,6-dihydro-2H-pyran, computational analysis has indicated a slightly polar transition state. researchgate.net This suggests an uneven charge distribution during the bond-breaking process.

Specifically, in the transition state of the retro-Diels-Alder reaction of 3,6-dihydro-2H-pyran, a positive charge tends to form on the C2 carbon atom, while a negative charge develops on the oxygen atom. mdpi.com This charge separation is indicative of intramolecular charge transfer within the activated complex. The presence of a substituent like the acetonitrile group in this compound would be expected to significantly modulate the charge distribution in any reaction intermediates or transition states due to its inductive and mesomeric effects.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Precursor and Building Block for Complex Molecules

The dihydropyran moiety is a significant structural fragment found in many natural products and biologically active substances. chemsrc.com Consequently, compounds like 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile serve as crucial building blocks for accessing more complex and polyfunctionalized molecules.

While itself a pyran derivative, this compound holds considerable potential for the synthesis of other heterocyclic systems. The reactivity of the α-methylene group adjacent to the nitrile function allows it to participate in a variety of cyclization and condensation reactions.

Pyrazoles: The reaction of β-keto esters with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles. semanticscholar.orgdergipark.org.tr Analogously, the acetonitrile (B52724) derivative could potentially react with hydrazines after initial modification to form fused pyrano[2,3-c]pyrazole structures, which are known for their pharmacological importance. nih.gov Multicomponent reactions involving aldehydes, malononitrile, ethyl acetoacetate, and hydrazine derivatives are particularly effective for creating these systems. semanticscholar.orgnih.govnih.gov

Pyridines: The construction of a pyridine (B92270) ring often involves the condensation of amines with 1,5-dicarbonyl compounds or through cycloaddition reactions. baranlab.orgorganic-chemistry.org The dihydropyran ring in this compound can be envisioned as a precursor to a 1,5-dicarbonyl equivalent through ring-opening, which could then be cyclized with an ammonia (B1221849) source to form a substituted pyridine. nih.gov

Pyrimidines: Pyrimidine (B1678525) synthesis frequently involves the condensation of a three-carbon fragment with an amidine, urea, or thiourea. bu.edu.eg The enol ether functionality of the dihydropyran, combined with the acetonitrile group, represents a suitable three-carbon unit that could react with N-C-N fragments to yield pyrimidine derivatives. researchgate.net

Fused Ring Systems: Intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, offer a pathway to fused ring systems. This reaction involves the base-catalyzed self-condensation of dinitriles to form an enamine, which upon hydrolysis yields a cyclic ketone. buchler-gmbh.comwikipedia.orglscollege.ac.in A suitably functionalized derivative of this compound could undergo such a reaction to create bicyclic structures.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for analogous precursors.

| Target Heterocycle | Potential Synthetic Strategy | Key Reagents/Conditions |

| Pyrazole Derivatives | Multicomponent condensation/cyclization | Hydrazine derivatives, β-keto precursors |

| Pyridine Derivatives | Ring-opening and re-cyclization | Ammonia source, oxidation |

| Pyrimidine Derivatives | Condensation with N-C-N fragments | Amidines, ureas, guanidines |

| Fused Bicyclic Systems | Intramolecular Thorpe-Ziegler reaction | Base catalysis, hydrolysis |

The synthesis of molecules with multiple functional groups and defined stereochemistry is a central goal of modern organic synthesis. Dihydropyran derivatives are valuable chiral building blocks for natural products and other bioactive molecules. acs.org

The double bond within the dihydropyran ring of this compound allows for a variety of functionalization reactions, such as epoxidation, dihydroxylation, and hydrogenation, leading to polyfunctionalized tetrahydropyran (B127337) structures. Furthermore, stereoselective synthesis methods can be employed to control the relative configuration of substituents on the pyran ring. chemsrc.comacs.orgacs.org For instance, enantioselective syntheses of 3,4-dihydropyran derivatives have been achieved through various strategies, including [4+2] cycloadditions and organocatalyzed domino reactions, highlighting the ability to control the stereochemical outcome. acs.org

Additionally, stereospecific ring-opening reactions of substituted tetrahydropyrans, catalyzed by transition metals like nickel, can produce acyclic, polyketide-like structures with well-defined stereochemistry. acs.org This suggests that this compound, after suitable modification and stereocontrolled functionalization of the ring, could serve as a precursor to complex acyclic fragments for natural product synthesis.

Potential in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. researchgate.netnih.gov These metal complexes have applications in catalysis, materials science, and medicine. The structure of this compound contains two potential coordination sites: the nitrogen atom of the nitrile group and the oxygen atom of the pyran ring.

Nitrile Coordination: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to a variety of transition metals. Acetonitrile itself is a common solvent and ligand in coordination chemistry, capable of binding to metal centers. rsc.org

Ether Oxygen Coordination: The oxygen atom within the dihydropyran ring can also act as a Lewis base, coordinating to metal ions, particularly hard metal cations.

The combination of these two donor sites, or the introduction of additional donor groups through functionalization, could allow this compound to act as a bidentate or polydentate ligand. The specific geometry and flexibility of the dihydropyran ring would influence the bite angle and stability of the resulting metal complexes, making it an interesting scaffold for the development of new ligands for catalysis or materials applications.

Advanced Materials Research and Functional Molecule Development

While specific applications of this compound in materials science are not yet established, the pyran scaffold is present in molecules with interesting functional properties. Derivatives of pyrans are being explored for their potential use in sensor and solar cell technologies. wikipedia.org Furthermore, pyran derivatives have found applications in the cosmetic and food industries. nih.gov

The ability to functionalize both the dihydropyran ring and the acetonitrile side chain of the title compound opens up possibilities for creating novel functional molecules. For example, polymerization of the double bond could lead to new polymers with an oxygen-containing backbone. Attaching chromophores or other functional groups could lead to the development of dyes, sensors, or components for electronic devices. The versatility of the pyran ring system makes it an attractive target for the creation of new materials with tailored properties. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.